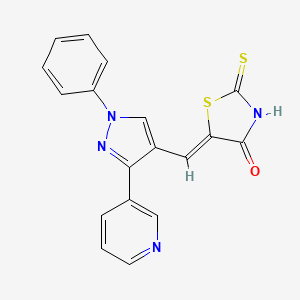
(Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H12N4OS2 and its molecular weight is 364.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the current understanding of its biological activity based on diverse sources, highlighting key findings, methodologies, and implications for future research.
Synthesis and Structure
The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidine with various substituents. The specific compound can be synthesized through the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with thioamide derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are essential for confirming the structure of synthesized compounds .
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit notable antibacterial activity against various strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined using a microtiter plate method. For instance, derivatives similar to this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Target Compound | 16 | 8 |
Anticancer Activity
In vitro studies have shown that thiazolidinone derivatives possess anticancer properties. For example, compounds related to this compound have been tested against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Results indicated significant growth inhibition percentages, suggesting potential therapeutic applications in oncology .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | HeLa | 54.25 |
| Compound B | HepG2 | 38.44 |
| Target Compound | HeLa | 60.00 |
The mechanisms underlying the biological activities of thiazolidinone derivatives are multifaceted:
- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism : The anticancer effects could be attributed to the induction of apoptosis in cancer cells or inhibition of cell proliferation through various signaling pathways.
Molecular docking studies have also provided insights into the binding affinities of these compounds to key biological targets involved in cancer progression and bacterial resistance .
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives:
- Study on Antibacterial Efficacy : A study evaluating a series of thiazolidinones found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains.
- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of these compounds on human cancer cell lines, demonstrating that certain structural modifications led to increased cytotoxicity.
特性
IUPAC Name |
(5Z)-5-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c23-17-15(25-18(24)20-17)9-13-11-22(14-6-2-1-3-7-14)21-16(13)12-5-4-8-19-10-12/h1-11H,(H,20,23,24)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRVLVXMBVQWID-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













